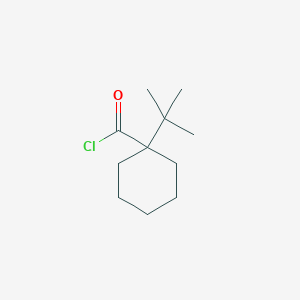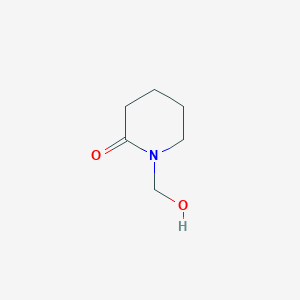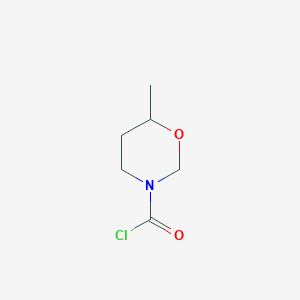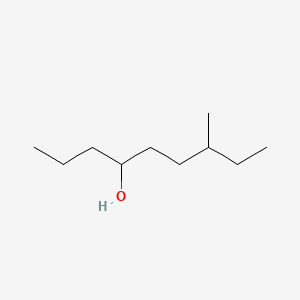
7-Methylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylnonan-4-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a nonanol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon in a nonane chain, with a methyl group attached to the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnonan-4-ol can be achieved through several methods. One common approach involves the reduction of 7-methylnonan-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 7-methylnonan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to 7-methylnonan-4-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the alcohol to 7-methylnonane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 7-methylnonan-4-chloride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 7-Methylnonan-4-one.
Reduction: 7-Methylnonane.
Substitution: 7-Methylnonan-4-chloride.
Applications De Recherche Scientifique
7-Methylnonan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a pheromone analog in insect behavior research.
Medicine: Investigated for potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 7-Methylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methylnonan-1-ol: Another nonanol with a methyl group at the fourth position.
7-Methylnonan-1-ol: Similar structure but with the hydroxyl group at the first carbon.
Nonan-4-ol: Lacks the methyl group at the seventh position.
Uniqueness: 7-Methylnonan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the hydroxyl and methyl groups influences its reactivity and interactions in various chemical and biological processes.
Propriétés
Numéro CAS |
26981-98-6 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
7-methylnonan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-10(11)8-7-9(3)5-2/h9-11H,4-8H2,1-3H3 |
Clé InChI |
KLZAWUYSXUGWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


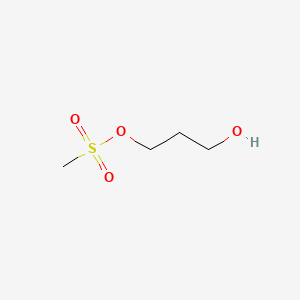

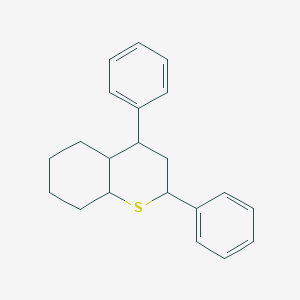

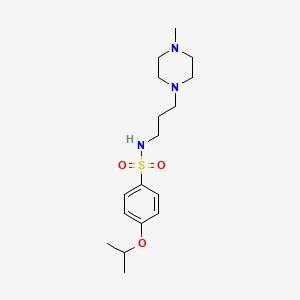
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
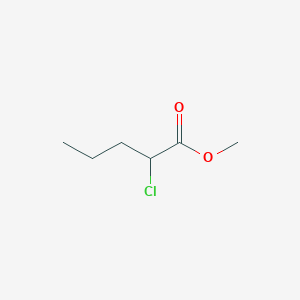
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

